

Spectroscopic Profile of 3-Methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1212552

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-1H-pyrazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for **3-Methyl-1H-pyrazole-4-carboxylic acid**. It is important to note that while experimentally obtained spectra are the gold standard, the following data is compiled from typical values for the constituent functional groups and structural motifs, providing a reliable reference for characterization.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Broad Singlet	1H	COOH
~7.5 - 8.0	Singlet	1H	C5-H
~2.3 - 2.5	Singlet	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165 - 175	COOH
~140 - 150	C3
~135 - 145	C5
~110 - 120	C4
~10 - 15	CH ₃

Table 3: Characteristic IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid) [1][2][3]
~1700-1725	Strong	C=O stretch (Carboxylic Acid) [2][3]
~1600-1450	Medium	C=C and C=N stretching (Pyrazole ring)
~1200-1300	Medium	C-O stretch (Carboxylic Acid) [1]
~1290	Intense	C-N stretching (Pyrazole ring) [4]
~950-910	Medium	O-H bend (Carboxylic Acid)[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ratio	Predicted Relative Intensity	Assignment
126	Moderate	[M] ⁺ (Molecular Ion)
109	Moderate	[M - OH] ⁺
81	High	[M - COOH] ⁺
68	Moderate	Fragmentation of pyrazole ring
45	Moderate	[COOH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **3-Methyl-1H-pyrazole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of the compound.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Methyl-1H-pyrazole-4-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe to the specific solvent and sample.
 - Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ^{13}C NMR, a higher number of scans will likely be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

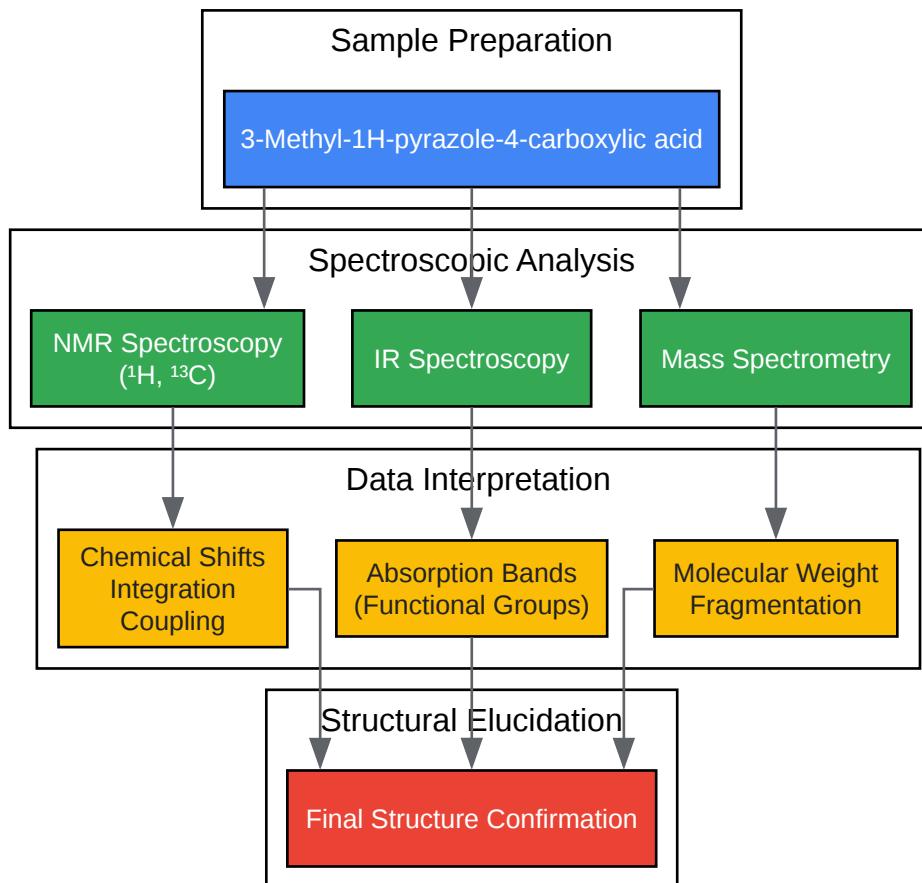
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-Methyl-1H-pyrazole-4-carboxylic acid** powder directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - The sample is heated to induce vaporization into the ion source.
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups.^{[5][6][7][8]} Pyrazole rings can undergo ring cleavage.^[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tutorchase.com [tutorchase.com]
- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. BiblioBoard [openresearchlibrary.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212552#spectroscopic-data-nmr-ir-ms-of-3-methyl-1h-pyrazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com